molecular formula C7H7Br3GeO3 B14378733 Ethyl 5-(tribromogermyl)furan-2-carboxylate CAS No. 90185-38-9

Ethyl 5-(tribromogermyl)furan-2-carboxylate

Cat. No.: B14378733
CAS No.: 90185-38-9
M. Wt: 451.47 g/mol
InChI Key: JYADFMLVRVMKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(tribromogermyl)furan-2-carboxylate is a unique organogermanium compound that features a furan ring substituted with a tribromogermyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(tribromogermyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with tribromogermane in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tribromogermyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The tribromogermyl group can be reduced to form germyl derivatives with fewer bromine atoms.

    Substitution: The bromine atoms in the tribromogermyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Germyl derivatives with fewer bromine atoms.

    Substitution: Various substituted germyl derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organogermanium compounds.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a potential candidate for drug development.

    Medicine: Organogermanium compounds have been studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or electronic conductivity.

Mechanism of Action

The mechanism of action of ethyl 5-(tribromogermyl)furan-2-carboxylate is not well-documented. it is likely that the compound interacts with biological molecules through its furan ring and tribromogermyl group. The furan ring can participate in π-π interactions with aromatic amino acids, while the tribromogermyl group can form covalent bonds with nucleophilic residues, such as cysteine or histidine.

Comparison with Similar Compounds

Ethyl 5-(tribromogermyl)furan-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(chloromethyl)furan-2-carboxylate: This compound features a chloromethyl group instead of a tribromogermyl group, making it less reactive in certain substitution reactions.

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a different substitution pattern on the furan ring, which can lead to different reactivity and applications.

The uniqueness of this compound lies in its tribromogermyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives.

Properties

CAS No.

90185-38-9

Molecular Formula

C7H7Br3GeO3

Molecular Weight

451.47 g/mol

IUPAC Name

ethyl 5-tribromogermylfuran-2-carboxylate

InChI

InChI=1S/C7H7Br3GeO3/c1-2-13-7(12)5-3-4-6(14-5)11(8,9)10/h3-4H,2H2,1H3

InChI Key

JYADFMLVRVMKCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)[Ge](Br)(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.